Ethyl isothiocyanatoacetate

Description

CAS Registry and IUPAC Nomenclature

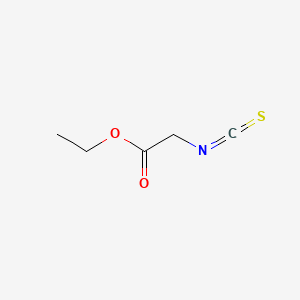

Ethyl isothiocyanatoacetate is formally identified by its Chemical Abstracts Service (CAS) Registry Number 24066-82-8 . According to IUPAC nomenclature rules, the compound is named ethyl 2-isothiocyanatoacetate , reflecting its ester-functionalized acetic acid backbone substituted with an isothiocyanate group at the α-position. Alternative systematic names include ethoxycarbonylmethyl isothiocyanate and isothiocyanatoacetic acid ethyl ester, which emphasize its functional groups. The structural relationship to glycine derivatives is evident in its non-IUPAC synonym ethyl N-(thioxomethylidene)glycinate.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₅H₇NO₂S , corresponding to a molecular weight of 145.18 g/mol . This composition arises from:

- A two-carbon ethoxy group (C₂H₅O−)

- A central acetate moiety (−O−C(=O)−CH₂−)

- An isothiocyanate substituent (−N=C=S)

Table 1: Compositional Breakdown

| Component | Contribution to Molecular Formula |

|---|---|

| Ethyl group | C₂H₅ |

| Acetate backbone | C₂H₂O₂ |

| Isothiocyanate | CN₂S |

Mass spectrometric analysis confirms the molecular ion peak at m/z 145.02 (M⁺), with fragmentation patterns dominated by losses of the ethoxy group (−46 Da) and isothiocyanate moiety (−58 Da).

Isomeric Variations and Tautomeric Forms

This compound exhibits structural tautomerism mediated by the isothiocyanate group. While the isothiocyanate form (−N=C=S) predominates under standard conditions, theoretical studies suggest possible equilibrium with a thiocyanate tautomer (−S−C≡N) under specific catalytic or thermal conditions. However, experimental evidence for this equilibrium remains limited due to the compound’s thermal instability above 215°C.

Notably, derivatives of this compound demonstrate ring-chain tautomerism when participating in cyclization reactions. For example, reactions with binucleophiles like 2-aminothiophene-3-carbonitrile yield products where the isothiocyanate group tautomerizes into thioamide configurations within heterocyclic systems.

X-ray Crystallographic Data (If Available)

As of current literature, no X-ray crystallographic data exists for pure this compound, likely due to its liquid state at room temperature and sensitivity to air/moisture. However, structural analogs provide indirect insights:

- The related compound phenyl isothiocyanate crystallizes in a monoclinic system with a C–N=C–S dihedral angle of 180°, indicating linear geometry at the isothiocyanate group.

- In imidazo[1,2-c]pyrimidinone derivatives synthesized from this compound, X-ray diffraction confirms planar arrangements of the fused heterocycles, with bond lengths consistent with delocalized π-electrons in the thioamide tautomer.

Computational models (DFT) predict that this compound adopts a non-planar conformation , with the ethoxy and isothiocyanate groups oriented antiperiplanar to minimize steric interactions.

Properties

IUPAC Name |

ethyl 2-isothiocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-8-5(7)3-6-4-9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPSSPPKMLXXRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40885252 | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24066-82-8 | |

| Record name | Ethyl 2-isothiocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24066-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024066828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40885252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isothiocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-isothiocyanato-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation by Reaction of Ethyl Chloroacetate with Potassium Thiocyanate

One classical method reported involves the nucleophilic substitution of ethyl chloroacetate with potassium thiocyanate to yield ethyl isothiocyanatoacetate. This method is well-documented in synthetic organic chemistry, although specific experimental details vary.

- Reaction : Ethyl chloroacetate + KSCN → this compound

- Conditions : Typically conducted in polar aprotic solvents such as acetone or DMF at reflux or room temperature.

- Yield : Moderate to good yields are reported, often around 70%.

- Notes : The reaction proceeds via the formation of the thiocyanate intermediate, which rearranges to the isothiocyanate.

This method is foundational but less frequently detailed in recent literature compared to more modern approaches.

Preparation via Desulfurization of Dithiocarbamate Salts

A more recent and environmentally friendly approach involves the synthesis of this compound from dithiocarbamate salts, followed by desulfurization using mild reagents. This method offers advantages in terms of reaction time, yield, and purification.

Formation of Dithiocarbamate Intermediate

- Step : Reaction of ethyl aminoacetate or its derivatives with carbon disulfide (CS₂) in the presence of a base such as triethylamine to form the corresponding dithiocarbamate salt.

- Conditions : Typically conducted at room temperature in solvents like dichloromethane or aqueous media.

- Time : Rapid formation within minutes.

Desulfurization to Isothiocyanate

- Reagents : Use of novel desulfurating agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) or tetrapropylammonium tribromide (TPATB).

- Mechanism : The dithiocarbamate salt undergoes oxidative desulfurization to yield the isothiocyanate.

- Conditions : Microwave-assisted heating at around 90 °C for 3 minutes or room temperature stirring in biphasic water/ethyl acetate systems.

- Yields : High yields ranging from 70% to over 90% are reported.

- Advantages : Mild, environmentally benign conditions; easy workup due to biphasic extraction; short reaction times.

Table 1: Optimization of Desulfurization Reaction Conditions for Isothiocyanate Formation (Adapted from)

| Entry | Base Used | Equiv. Base | Equiv. DMT/NMM/TsO− | Solvent | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Triethylamine | 4 | 1.0 | DCM | 90 | 3 | 90 |

| 2 | N-Methylmorpholine | 4 | 1.0 | DCM | 90 | 3 | 78 |

| 3 | DBU | 4 | 1.0 | DCM | 90 | 3 | 69 |

| 4 | None | 0 | 1.0 | DCM | 90 | 3 | 51 |

| 5 | Triethylamine | 3 | 1.0 | DCM | 90 | 3 | 92 |

| 6 | Triethylamine | 3 | 1.3 | DCM | 90 | 3 | 92 |

| 7 | Triethylamine | 3 | 0.7 | DCM | 90 | 3 | 86 |

| 8 | Triethylamine | 3 | 0 | DCM | 90 | 3 | 55 |

DCM = dichloromethane; DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene

Biphasic Water/Ethyl Acetate System with TPATB

Another green approach uses tetrapropylammonium tribromide (TPATB) as the desulfurizing agent in a water/ethyl acetate biphasic solvent system:

- Mechanism : TPATB oxidizes the dithiocarbamate salt at the interface, facilitating transfer of the isothiocyanate into the organic layer, simplifying purification.

- Reaction Time : Approximately 15 minutes at room temperature.

- Yields : Good to excellent yields reported.

- Advantages : Mild, environmentally friendly, easy extraction and workup.

Preparation by Reaction of Ethyl Aminoacetate with Thiophosgene

A classical synthetic route involves the reaction of ethyl aminoacetate with thiophosgene in the presence of a base:

- Reaction : Ethyl aminoacetate + thiophosgene + base → this compound

- Conditions : Typically carried out at low temperature under anhydrous conditions to avoid side reactions.

- Yield : Moderate to good yields.

- Notes : Thiophosgene is toxic and hazardous, limiting this method's desirability in modern laboratories.

Representative Experimental Procedure from Literature

In a study by Chowdhury and Shibata (2001), this compound was prepared as a syrup in 71% yield following the method of Sauter et al. (1996). The compound was then used in reactions with o-aminonitrile or o-aminoester compounds to synthesize fused pyrimidines. The preparation involved refluxing the reagents in pyridine for 1 hour, followed by crystallization from aqueous ethanol.

Summary Comparison of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution (KSCN + ethyl chloroacetate) | Ethyl chloroacetate, KSCN | Reflux in acetone or DMF | ~70 | Simple, classical | Moderate yield, possible side products |

| Dithiocarbamate desulfurization (DMT/NMM/TsO−) | Ethyl aminoacetate, CS₂, DMT/NMM/TsO− | Microwave, 90 °C, 3 min | 90+ | High yield, mild, fast, green | Requires specialized reagents |

| Dithiocarbamate desulfurization (TPATB) | Ethyl aminoacetate, CS₂, TPATB | Room temp, 15 min, biphasic system | Good to excellent | Environmentally friendly, easy workup | TPATB availability |

| Thiophosgene reaction | Ethyl aminoacetate, thiophosgene, base | Low temp, anhydrous | Moderate | Direct, well-known | Toxic reagents, safety concerns |

Chemical Reactions Analysis

Types of Reactions: Ethyl isothiocyanatoacetate undergoes various chemical reactions, including:

Addition-Cyclization Reactions: It reacts with carboxylic acid hydrazides in the presence of sodium ethoxide to form ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates.

Cyclization Reactions: It is used in the synthesis of fused pyrimidines, quinazoline, benzothienopyrimidine, and benzofuropyrimidine.

Common Reagents and Conditions:

Sodium Ethoxide: Used in addition-cyclization reactions.

Pyridine: Often used as a solvent in cyclization reactions.

Carboxylic Acid Hydrazides: Reactants in the formation of triazolinyl acetates.

Major Products:

- Fused Pyrimidines

- Ethyl (3-substituted 5-thioxo-1,2,4-triazolin-4-yl)acetates

- Quinazoline

- Benzothienopyrimidine

- Benzofuropyrimidine

Scientific Research Applications

Applications in Organic Synthesis

EITCA serves as a crucial intermediate in various organic synthesis processes, particularly in the preparation of biologically active compounds.

Synthesis of Bioactive Compounds

- Amino Acid Derivatives : EITCA has been utilized to synthesize derivatives of amino acids, which exhibit antibacterial properties against strains like E. coli and S. aureus .

- Fused Pyrimidines : The compound has been employed in the synthesis of fused pyrimidines, showcasing its utility in creating complex molecular architectures .

Organocatalytic Reactions

EITCA participates in organocatalytic reactions, where it reacts with various aldehydes to form protected syn-β-hydroxy-α-amino acids with high enantioselectivity (up to 95% ee). This application highlights its importance in asymmetric synthesis .

Medicinal Chemistry Applications

EITCA's potential in medicinal chemistry is underscored by its role in drug development and disease detection.

Anticancer Activity

Recent studies have indicated that EITCA derivatives exhibit cytotoxic effects against cancer cell lines, making them candidates for further investigation as anticancer agents .

Detection of Biomolecules

EITCA has been used in the development of probes for detecting tau proteins associated with neurodegenerative diseases. This application underscores its relevance in diagnostic chemistry .

Agricultural Applications

In agriculture, EITCA has been explored for its potential as a biofumigant and pest repellent.

Pest Control

Studies have shown that EITCA can deter certain pests when used as a soil amendment or foliar spray, contributing to integrated pest management strategies .

Case Studies

Mechanism of Action

The mechanism of action of ethyl isothiocyanatoacetate involves its reactivity towards nucleophiles, leading to the formation of various heterocyclic compounds. The isothiocyanate group (-N=C=S) is highly reactive and can undergo nucleophilic addition reactions, facilitating the formation of complex molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group and Reactivity

The reactivity of ethyl isothiocyanatoacetate is primarily driven by its isothiocyanate group, which undergoes nucleophilic addition with amines, hydrazides, and thiols. Key comparisons with structurally similar compounds are outlined below:

Biological Activity

Ethyl isothiocyanatoacetate (EITCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the synthesis, biological properties, and potential applications of EITCA, drawing on recent research findings.

Synthesis of this compound

EITCA can be synthesized through various methods, including the reaction of ethyl acetate with isothiocyanate precursors. The synthesis typically involves a two-step process utilizing dithiocarbamates and organic bases, such as triethylamine (Et₃N), under controlled conditions to yield high purity and yield of the product .

| Method | Yield | Conditions |

|---|---|---|

| DMT/NMM/TsO− | 73-89% | 3 min, 90 °C in aqueous medium |

| Microwave-assisted synthesis | 72-96% | Varies based on substrate |

Antimicrobial Properties

EITCA has demonstrated notable antimicrobial activity against various bacterial strains. In studies evaluating its efficacy against Escherichia coli and Staphylococcus aureus, EITCA exhibited significant antibacterial effects, suggesting its potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity and Anticancer Activity

Recent investigations have highlighted EITCA's cytotoxic effects on cancer cell lines. For instance, in an MTT assay, EITCA showed an IC₅₀ value of 0.44 µM against HEK293 cells, indicating potent cytotoxicity. Furthermore, it inhibited the growth of HCT116 colorectal cancer cells with an IC₅₀ value of 90 nM . This suggests that EITCA may possess properties that could be harnessed for cancer therapy.

| Cell Line | IC₅₀ Value (µM) | Effect |

|---|---|---|

| HEK293 | 0.44 | Cytotoxicity |

| HCT116 | 0.090 | Growth inhibition |

| MCF7 | Not specified | Hormone-dependent cancer effects |

The mechanism by which EITCA exerts its biological effects is still under investigation. However, it is believed to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The compound may interact with specific cellular targets leading to increased oxidative stress and subsequent cell death in malignant cells .

Case Studies

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of various isothiocyanates, including EITCA, against clinical strains of E. coli and S. aureus. Results indicated that EITCA was among the most effective compounds tested, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics .

- Cytotoxicity Assessment in Cancer Research : A comprehensive study assessed the cytotoxic effects of EITCA on multiple cancer cell lines. The findings revealed that EITCA not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner, highlighting its potential as a lead compound for anticancer drug development .

Q & A

Q. What are the common synthetic routes for incorporating ethyl isothiocyanatoacetate into heterocyclic systems?

this compound is frequently used in cyclization reactions to form nitrogen- and sulfur-containing heterocycles. For example, reacting with carboxylic acid hydrazides yields thiosemicarbazides, which cyclize under basic conditions (e.g., KOH/EtOH) to form 2-thiohydantoins . Another route involves chlorination followed by dehydrohalogenation to synthesize fused thiazole derivatives like thiazolo[5,4-d]thiazole, critical for nonlinear optical materials . Key parameters include solvent choice (pyridine or acetonitrile) and temperature (40–100°C) .

Q. How is this compound characterized spectroscopically?

Nuclear magnetic resonance (NMR) spectroscopy is standard for structural confirmation. The compound’s thioureido proton typically appears as a broad singlet near δ 8.3–8.5 ppm in H-NMR, while the ester carbonyl resonates at δ 170–175 ppm in C-NMR . Infrared (IR) spectroscopy identifies the isothiocyanate group (N=C=S) via a strong absorption band at ~2050–2100 cm .

Q. What safety precautions are critical when handling this compound?

The compound is classified as acutely toxic (Acute Tox. 4) via oral, dermal, and inhalation routes. Lab handling requires fume hoods, nitrile gloves, and eye protection. Exothermic reactions during acetylation or hydrolysis necessitate controlled addition of reagents (e.g., slow water addition to quench excess acetic anhydride) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of 2-thiohydantoins from this compound?

Yield optimization hinges on reaction time, base concentration, and solvent polarity. For instance, extending reflux time to 24 hours in 2% KOH/EtOH improves cyclization efficiency . Alternative bases like triethylamine in aprotic solvents (e.g., DMF) may reduce side reactions, though this requires rigorous moisture control .

Q. What strategies resolve contradictions in reported reaction conditions for similar products?

Discrepancies in cyclization conditions (e.g., NaOH vs. KOH, aqueous vs. alcoholic media) can arise from substrate-specific reactivity. For example, hydrazides with electron-withdrawing groups require harsher conditions (100°C, aqueous NaOH) for cyclization, while electron-donating substituents favor milder alcoholic KOH . Systematic screening using design of experiments (DoE) is recommended to identify optimal parameters.

Q. How does this compound contribute to designing HIV-1 capsid inhibitors?

The compound serves as a key intermediate in synthesizing triazole acid derivatives. Reaction with hydrazides forms thiosemihydrazides, which undergo cyclization with NaOH to yield triazole cores. Subsequent amide coupling with amines generates analogs with enhanced metabolic stability and capsid-binding affinity . Computational docking studies (e.g., using Autodock Vina) can prioritize analogs for synthesis .

Methodological Considerations

Q. What purification techniques are effective for this compound-derived products?

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients for polar heterocycles (e.g., thieno[2,3-d]thiazoles) .

- Recrystallization : Ethanol/water mixtures efficiently purify hydantoins .

- Distillation : For volatile byproducts (e.g., ethanol or acetic anhydride), fractional distillation at reduced pressure prevents decomposition .

Q. How to analyze competing reaction pathways in thioureidoacetate cyclization?

Competing hydrolysis or dimerization can occur under basic conditions. Monitoring via thin-layer chromatography (TLC) at 30-minute intervals identifies intermediates. Quenching aliquots with dilute HCl followed by LC-MS analysis helps track pathway dominance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.